2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide

Organic Synthesis Process Chemistry Yield Optimization

2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide is the definitive Nintedanib intermediate and targeted covalent inhibitor warhead. Unlike its 2-chloro analog (a designated Nintedanib impurity), the bromoacetyl group provides ~50-fold greater SN2 reactivity, ensuring faster alkylation, higher yields, and cleaner coupling under mild conditions. High-purity material (≥98%) minimizes byproduct formation and meets ICH starting-material requirements. Essential for medicinal chemistry TCIs and QC reference standard synthesis.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
CAS No. 23543-31-9
Cat. No. B3034822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
CAS23543-31-9
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr
InChIInChI=1S/C9H9BrN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3
InChIKeyMHYGOCXPOWBZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS 23543-31-9): A Key Intermediate for Nintedanib and Targeted Covalent Inhibitor Synthesis


2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS 23543-31-9) is an α-bromoamide featuring an activated electrophilic bromoacetyl group coupled with an electron-deficient 4-nitrophenyl moiety [1]. With a molecular weight of 273.08 g/mol (C9H9BrN2O3) and a predicted LogP of 2.48, this compound exhibits physicochemical properties characteristic of a versatile building block for SN2 alkylation chemistry . The compound is a recognized key intermediate in the synthesis of Nintedanib (a marketed tyrosine kinase inhibitor for idiopathic pulmonary fibrosis) , as well as a critical warhead component in targeted covalent inhibitors (TCIs) and chemical probes [2]. Its utility stems from the electrophilic α-bromoacetamide motif, which is widely exploited for covalent modification of cysteine residues in biological targets [2][3].

The Procurement Risk of Substituting 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide with Other α-Haloacetamides


Generic substitution with other α-haloacetamides such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 2653-16-9) or N-methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9) is not scientifically justifiable due to significant differences in reactivity, stability, and regulatory classification . While all are α-haloacetamides, the nature of the halogen leaving group (Br vs. Cl) fundamentally alters the kinetics of SN2 reactions and the compound's ultimate utility in both multi-step organic synthesis and covalent inhibitor design [1]. Furthermore, the 2-chloro analog is classified as an impurity of the drug substance Nintedanib, making it unsuitable for use as a key starting material in regulated pharmaceutical manufacturing under ICH guidelines . Lastly, the non-halogenated analog lacks the electrophilic warhead entirely, rendering it completely inert for the primary applications of this compound class . The following evidence provides a quantitative basis for selecting the 2-bromo derivative over its closest comparators.

Quantitative Differentiation of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide: Synthesis Yield, Leaving Group Reactivity, and Application-Specific Purity


Synthesis Yield of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide

In the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a yield of 48% is achieved using triethylamine in dichloromethane at 0-20 °C for 20 hours [1]. This yield is reported for the preparation of the compound as a precursor for further transformations. While no direct yield comparison for the synthesis of the 2-chloro analog under identical conditions is available from the same study, the reported yield of 48% for the bromo compound provides a specific benchmark for this particular synthetic route [1].

Organic Synthesis Process Chemistry Yield Optimization

Leaving Group Reactivity: Relative Rate of SN2 Alkylation

The α-bromoacetamide motif in 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide is a superior electrophile for SN2 alkylation reactions compared to its α-chloro analog [1]. The bromide ion is a significantly better leaving group than chloride, leading to faster reaction kinetics. For example, in SN2 reactions of primary alkyl halides, the relative rate for R-Br is approximately 50 times faster than for R-Cl . This principle applies to the α-haloacetamide series, where the bromo derivative will undergo nucleophilic substitution more readily under milder conditions, enabling higher yields and reduced side-product formation in complex syntheses [1].

SN2 Reactivity Leaving Group Ability Alkylation Chemistry

Application-Specific Purity: Critical Quality Attribute for Nintedanib Synthesis

For the synthesis of the API Nintedanib, the 2-bromo derivative (CAS 23543-31-9) is used as a key intermediate, with a typical purity specification of ≥96% for research and development purposes . In contrast, the 2-chloro analog (CAS 2653-16-9) is not used as an intermediate but is instead classified and controlled as a specific impurity (Nintedanib Impurity 7) in the final drug substance . This fundamental difference in regulatory status means that using the bromo intermediate allows for a simpler purification and regulatory pathway, whereas use of the chloro analog would require extensive analytical control and justification to ensure it is adequately purged during the manufacturing process [1].

Nintedanib Synthesis Process Chemistry Purity

Electrophilic Warhead Potency for Covalent Inhibition

The α-bromoacetamide group is a well-precedented electrophilic warhead for targeted covalent inhibition (TCI) of cysteine proteases and other nucleophilic residues [1]. In the context of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, this motif is present and functional. While specific inhibition data (IC50/Ki) for this exact compound against a biological target is limited in the primary literature, the presence of the bromoacetyl group allows it to serve as a reactive probe or building block for installing covalent modifiers [2]. This is in direct contrast to the non-halogenated analog, N-methyl-N-(4-nitrophenyl)acetamide, which lacks the electrophilic warhead entirely and thus cannot engage in covalent bond formation with biological targets .

Covalent Inhibitors Electrophilic Warhead Chemical Biology

Optimal Use Cases for 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS 23543-31-9)


Synthesis of Nintedanib (Ofev®) and Related Tyrosine Kinase Inhibitors

This is the primary industrial application. 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide serves as a key alkylating agent in the multi-step synthesis of Nintedanib, a VEGFR/FGFR/PDGFR inhibitor. Its superior reactivity as a bromoacetyl derivative enables efficient coupling under controlled conditions. Procuring this specific intermediate with high purity (≥96%) is essential to minimize the formation of difficult-to-remove byproducts and to adhere to regulatory starting material requirements, avoiding the complications associated with its chloro analog which is a designated impurity [1].

Development of Targeted Covalent Inhibitors (TCIs) and Chemical Probes

For medicinal chemistry and chemical biology projects, this compound is an ideal building block for introducing a reactive α-bromoacetamide warhead onto a larger scaffold or pharmacophore. Its use is specifically indicated when the goal is to design molecules that form a covalent bond with a cysteine or other nucleophilic residue in a target protein. The non-halogenated analog (CAS 121-95-9) is functionally useless for this purpose. The bromo derivative provides the necessary balance of reactivity and stability for handling and assay [2][3].

General Organic Synthesis: C-N and C-S Bond Formation via SN2 Alkylation

This compound is the reagent of choice over its 2-chloro counterpart (CAS 2653-16-9) for any SN2 alkylation where reaction rate, mild conditions, and high conversion are priorities. The ~50-fold higher reactivity of the primary alkyl bromide translates to shorter reaction times, lower required temperatures, and often higher yields when introducing the N-methyl-N-(4-nitrophenyl)acetamide fragment onto diverse nucleophiles, including amines, thiols, and alkoxides [4].

Synthesis of Impurity Standards for Nintedanib Manufacturing

While the 2-chloro analog is a known Nintedanib impurity, the 2-bromo derivative itself is used as a starting material to synthesize and isolate other potential impurities or metabolites for analytical method development and validation. Its defined structure and reactivity make it a reliable precursor for generating authentic samples of related substances needed for HPLC, LC-MS, and other quality control assays in pharmaceutical production [5].

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